Androstenol

Description

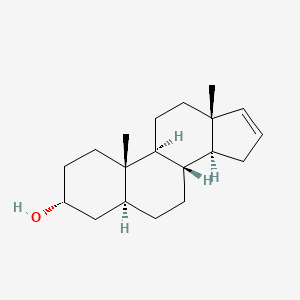

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXMNNRSSQZJP-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075394 | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1153-51-1, 7148-51-8 | |

| Record name | 5α-Androst-16-en-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5alpha)-Androst-16-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Androstene-3-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1153-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K9VAM062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.75 °C | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Androstenol: A Technical Guide

An in-depth exploration of the historical discovery, quantitative analysis, and signaling pathways of the putative pheromone, androstenol.

Introduction

This compound (5α-androst-16-en-3α-ol) is a steroid of the 16-androstene class, first identified in boar testes and subsequently in humans.[1][2] Possessing a characteristic musk-like odor, it has been the subject of extensive research for its potential role as a pheromone in both animals and humans. This technical guide provides a comprehensive overview of the historical scientific literature surrounding the discovery of this compound, its quantitative analysis in biological samples, and the current understanding of its signaling pathways. This document is intended for researchers, scientists, and professionals in drug development with an interest in the chemical biology of pheromones and neurosteroids.

The Initial Discovery and Characterization of this compound

The journey into the world of 16-androstene steroids began in the 1940s with the pioneering work of Prelog and Ruzicka. In their 1944 publication in Helvetica Chimica Acta, they reported the isolation of two musk-smelling steroids from extracts of boar testes.[3] One of these compounds was identified as this compound. This seminal discovery laid the groundwork for all subsequent research into the biological significance of this class of steroids.

Historical Experimental Protocol: Isolation from Boar Testes

-

Extraction: A large quantity of boar testes tissue would have been homogenized and subjected to solvent extraction, likely using organic solvents such as ethanol or acetone, to separate the lipid-soluble components, including steroids.

-

Fractionation: The crude extract would then undergo a series of fractionation steps to separate the complex mixture of lipids and steroids. This may have involved techniques such as saponification to remove fatty acids, followed by further solvent-solvent partitioning.

-

Chromatography: Early forms of chromatography, such as column chromatography using alumina or silica gel, would have been employed to separate the steroids based on their polarity.

-

Crystallization: The fractions containing the compounds of interest would have been concentrated, leading to the crystallization of the individual steroids. The distinct crystalline forms and melting points would have been key indicators of purity.

-

Structural Elucidation: The precise chemical structure of this compound was likely determined through a combination of classical chemical degradation techniques and elemental analysis, which were the state-of-the-art methods prior to the widespread availability of spectroscopic techniques like mass spectrometry and nuclear magnetic resonance (NMR).

Quantitative Analysis of this compound in Human Biological Samples

Following its discovery in pigs, this compound was later identified in humans, primarily in males, in various bodily fluids and secretions, including sweat, urine, plasma, and saliva.[4][5] The development of sensitive analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the latter half of the 20th century, enabled the quantification of this compound and related 16-androstene steroids in these complex biological matrices.

The following tables summarize quantitative data from key historical studies.

Table 1: Concentration of this compound in Human Urine

| Population | Concentration (µ g/24h ) | Analytical Method | Reference |

| Male | 570 and 387 | Not specified | Kingsbury & Brooksbank, 1978[6] |

| Female | 225 and 276 | Not specified | Kingsbury & Brooksbank, 1978[6] |

Table 2: Concentration of 16-Androstene Steroids in Human Semen

| Steroid | Concentration (ng/mL) | Analytical Method | Reference |

| 5α-androst-16-en-3α-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |

| 5α-androst-16-en-3β-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |

| 5,16-androstadien-3β-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |

Experimental Protocol: Quantification of 16-Androstenes in Human Semen by GC-MS

The following protocol is a summary of the methodology described by Kwan et al. (1992) for the analysis of 16-androstenes in human semen.

-

Sample Preparation: A pool of human semen was collected and stored frozen. For analysis, the semen was thawed and extracted.

-

Extraction: The semen was extracted with an organic solvent to isolate the steroids.

-

Derivatization: The hydroxyl groups of the steroids were converted to their tert-butyldimethylsilyl (TBDMS) ethers to improve their volatility and chromatographic properties for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized steroid extracts were analyzed by GC-MS. The gas chromatograph separates the different steroids in the mixture, and the mass spectrometer detects and quantifies them based on their unique mass-to-charge ratios. Selected ion monitoring (SIM) was used to enhance the sensitivity and specificity of the analysis, focusing on the [M-57]+ ion, which is characteristic of the loss of the tert-butyl group from the TBDMS derivative.

-

Quantification: The concentration of each steroid was determined by comparing its peak area to that of a known amount of an internal standard.

Signaling Pathway and Mechanism of Action

The biological effects of this compound, particularly its putative pheromonal actions, are thought to be mediated through its interaction with the central nervous system. Research has shown that this compound acts as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[1]

This neurosteroid-like activity involves this compound binding to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect.

Furthermore, studies using positron emission tomography (PET) have demonstrated that smelling this compound activates a specific region of the hypothalamus in women.[7][8] The hypothalamus is a key brain region involved in regulating hormonal functions and behaviors, including those related to reproduction and social bonding. This activation of the hypothalamus by an olfactory stimulus provides a potential neural pathway through which this compound may exert its influence on human physiology and behavior.

References

- 1. The estimation of androst-16-en-3α-ol in human urine. Partial synthesis of this compound and of its β-glucosiduronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.uncw.edu [people.uncw.edu]

- 6. The metabolism in man of (3H)-5alpha-16-androsten-3alpha-ol and of (3H)-5alpha-16-androsten-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Untersuchungen über Organextrakte. (5. Mitteilung). Über zwei moschusartig riechende Steroide aus Schweinetestes‐Extrakten [periodicos.capes.gov.br]

- 8. Olfaction in humans with special reference to odorous 16-androstenes: their occurrence, perception and possible social, psychological and sexual impact - PubMed [pubmed.ncbi.nlm.nih.gov]

The Androstenol Biosynthesis Pathway in Mammalian Testes: A Technical Guide

Introduction

Androstenol (5α-androst-16-en-3α-ol) is a 16-androstene steroid that functions as a pheromone in various mammalian species, including pigs, and is also found in humans. It is known for its characteristic musk-like odor. In males, the primary site of this compound biosynthesis is the Leydig cells of the testes. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved pathways to support researchers, scientists, and drug development professionals in this field.

The Core Biosynthesis Pathway

The biosynthesis of this compound in the testes begins with the steroid precursor pregnenolone. The pathway involves a series of enzymatic reactions that convert pregnenolone into the final this compound product.

The key enzymatic steps are as follows:

-

Pregnenolone to Androstadienol: The initial and rate-limiting step is the conversion of pregnenolone to androsta-5,16-dien-3β-ol (androstadienol). This reaction is catalyzed by the 16-ene-synthetase activity of the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme exhibits dual activities, and its 16-ene-synthetase function is crucial for shunting pregnenolone into the 16-androstene pathway. The activity of CYP17A1's 16-ene-synthase is allosterically enhanced by cytochrome b5.

-

Androstadienol to Androstadienone: Androstadienol is then converted to androsta-4,16-dien-3-one (androstadienone) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Androstadienone to Androstenone: The next step involves the reduction of the double bond at the 5α position of androstadienone to form 5α-androst-16-en-3-one (androstenone). This reaction is catalyzed by the enzyme 5α-reductase.

-

Androstenone to this compound: In the final step, the 3-keto group of androstenone is reduced to a 3α-hydroxyl group, yielding 5α-androst-16-en-3α-ol (this compound). This conversion is carried out by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

Additionally, this compound can undergo sulfoconjugation, a common modification of steroids, which is catalyzed by sulfotransferase enzymes, particularly SULT2A1. This process can regulate the levels of unconjugated, active this compound.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and steroid concentrations involved in the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Species | Tissue/System | Km (µM) | Vmax (pmol/mg protein/h) | Citation |

| 5α-reductase | Androstenedione | Human | Prostate Stroma | 668 ± 121 | 415 ± 73 | |

| 5α-reductase | Androstenedione | Human | Prostate Epithelium | 120 ± 10 | 73 ± 8 | |

| SULT2A1 | Androstenone | Porcine | Recombinant | 74.1 ± 15.9 | - | |

| SULT2A1 | Androstenone | Human | Recombinant | 5.8 ± 0.6 | - | |

| SULT2A1 | DHEA | Human | Recombinant | 9.4 ± 2.5 | - | |

| SULT2A1 | DHEA | Porcine | Recombinant | 3.3 ± 1.9 | - |

Table 2: Testicular Steroid Concentrations

| Steroid | Species | Fluid/Tissue | Concentration (ng/mL or ng/g) | Citation |

| 5α-androst-16-en-3α-ol | Human | Semen | 0.5 - 0.7 | |

| 5α-androst-16-en-3β-ol | Human | Semen | 0.5 - 0.7 | |

| 5,16-androstadien-3β-ol | Human | Semen | 0.5 - 0.7 | |

| 5α-androst-16-en-3-one | Human | Semen | 0.7 - 0.9 | |

| 4,16-androstadien-3-one | Human | Semen | 0.7 - 0.9 | |

| Pregnenolone | Rat | Testis | ~2.5 (pmol/g) | |

| Androstenedione | Rat | Testis | ~0.5 (pmol/g) |

Experimental Protocols

Testicular Tissue Homogenization and Steroid Extraction

This protocol is adapted from methods for steroid extraction from testicular tissue for analysis by mass spectrometry.

Materials:

-

Testicular tissue

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen

-

Methanol

-

Diethyl ether

-

Centrifuge

-

Homogenizer

Procedure:

-

Excise testicular tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

-

For extraction, weigh the frozen tissue and place it in a pre-chilled tube.

-

Homogenize the tissue in ice-cold PBS.

-

Add methanol to the homogenate and vortex thoroughly to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

To the supernatant, add diethyl ether for liquid-liquid extraction of the steroids. Vortex vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the upper ether layer containing the steroids.

-

Repeat the ether extraction step on the aqueous layer to maximize recovery.

-

Pool the ether extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol or mobile phase for LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general framework for the analysis of this compound and related steroids by GC-MS.

Materials:

-

Steroid extract (from Protocol 1)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., deuterated this compound)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

To the dried steroid extract, add a known amount of the internal standard.

-

Add the derivatizing agent to convert the hydroxyl groups of the steroids into more volatile trimethylsilyl (TMS) ethers.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

-

Evaporate the excess derivatizing agent under nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS.

-

The GC oven temperature program should be optimized to achieve good separation of the steroids of interest.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound-TMS ether and the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

In Vitro Enzyme Activity Assay for Steroidogenic Enzymes

This protocol can be adapted to measure the activity of enzymes in the this compound biosynthesis pathway using testicular microsomes or recombinant enzymes.

Materials:

-

Testicular microsomal fraction or purified recombinant enzyme

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., pregnenolone for CYP17A1, androstadienol for 3β-HSD)

-

Cofactors (e.g., NADPH for CYP17A1 and 5α-reductase, NAD+ for 3β-HSD)

-

Stopping solution (e.g., ice-cold organic solvent like ethyl acetate)

-

System for product detection (e.g., HPLC, LC-MS, or GC-MS)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, testicular microsomes or recombinant enzyme, and cofactors.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Evaporate the solvent and reconstitute the sample for analysis.

-

Quantify the amount of product formed using a suitable analytical method.

-

Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of protein.

Regulation of this compound Biosynthesis

The biosynthesis of all steroids in the Leydig cells, including this compound, is primarily regulated by Luteinizing Hormone (LH) from the pituitary gland.

The signaling cascade is initiated by the binding of LH to its G-protein coupled receptor (LHCGR) on the surface of Leydig cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a number of target proteins.

A key target of PKA is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol, the initial precursor for all steroidogenesis, into the mitochondria. PKA also upregulates the expression of steroidogenic enzymes, including CYP17A1. Therefore, the LH-cAMP-PKA signaling pathway is a master regulator of the flux of precursors through the entire steroidogenic pathway, which would include the branch leading to this compound synthesis.

The Neurosteroid Androstenol: A Technical Guide to its Mechanism of Action at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenol (5α-androst-16-en-3α-ol) is an endogenous 16-androstene steroid with a dual identity as a putative human pheromone and a potent neurosteroid.[1][2][3] Its primary neuroactive mechanism is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3][4][5] This modulation enhances GABAergic inhibition, leading to significant effects on neuronal excitability. These molecular actions are consistent with its observed anxiolytic, antidepressant-like, and anticonvulsant properties in preclinical models.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental validation of this compound's action as a neurosteroid.

Core Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a pentameric, ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to synaptic inhibition.[6][7]

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[4][7] This means it enhances the receptor's response to GABA without directly activating it at physiological concentrations.[4][6][7] Its key mechanistic features include:

-

Allosteric Binding Site : this compound binds to a distinct site on the GABA-A receptor, separate from the binding sites for GABA, benzodiazepines, and barbiturates.[6][8] Evidence suggests this neurosteroid binding pocket is located within the transmembrane domains (TMDs) of the receptor's α and β subunits.[6][8][9]

-

Enhancement of GABAergic Currents : In the presence of GABA, this compound potentiates the flow of chloride ions through the receptor channel. This is observed experimentally as a concentration-dependent enhancement of GABA-activated whole-cell currents.[3][4][5]

-

Prolongation of Inhibitory Signals : this compound prolongs the duration of both spontaneous and miniature inhibitory postsynaptic currents (IPSCs), effectively increasing the duration of the inhibitory signal at the synapse.[3][5]

-

Direct Activation at High Concentrations : At higher, micromolar concentrations (10-300 µM), this compound can directly gate the GABA-A receptor channel in the absence of GABA.[2][3][5]

-

Stereoselectivity : The modulatory activity of this compound is highly dependent on its stereochemistry. The 3α-hydroxy configuration of the steroid's A-ring is critical for its function. Its 3β-epimer is devoid of modulatory effects, a characteristic shared by other potent neurosteroid PAMs.[2][3][4][8]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Quantitative Pharmacological Data

The efficacy and potency of this compound have been quantified through various electrophysiological and in vivo studies. The data highlight its activity at both cellular and systemic levels.

| Parameter | Experimental Model | Value | Reference(s) |

| EC₅₀ (Enhancement of GABA Currents) | Cultured Cerebellar Granule Cells | 0.4 µM | [2][3][5] |

| EC₅₀ (Enhancement of GABA Currents) | Cerebellar Granule Cells in Slices | 1.4 µM | [2][3][5] |

| Potentiation Range | Recombinant α1β2γ2 & α2β2γ2 Receptors | 0.1 - 1 µM | [3][5] |

| Direct Activation Range | Recombinant & Native Receptors | 10 - 300 µM | [3][5] |

| ED₅₀ (Anticonvulsant Effect) | 6-Hz Electroshock Model (mice) | 21.9 mg/kg | [2][3] |

| ED₅₀ (Anticonvulsant Effect) | Pentylenetetrazol (PTZ) Model (mice) | 48.9 mg/kg | [2][3] |

| Effective Anxiolytic Dose Range | Open-Field & Elevated Zero-Maze (mice) | 30 - 50 mg/kg | [2][3] |

| Effective Antidepressant Dose Range | Forced Swim Test (mice) | 5 - 10 mg/kg | [2][3] |

Experimental Protocols & Methodologies

The neurosteroidal properties of this compound have been characterized using a combination of electrophysiology, animal behavioral models, and human neuroimaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on GABA-A receptor-mediated ion currents in single neurons.

-

Objective: To quantify the potentiation of GABA-activated currents by this compound.

-

Preparations:

-

Detailed Protocol:

-

Cell Preparation: Cells are prepared on coverslips for recording.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the "whole-cell" configuration.

-

Voltage Clamp: The neuron's membrane potential is clamped at a fixed value (e.g., -60 mV) to measure ionic currents.[4]

-

GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., 0.25 µM) for a brief period (2-5 seconds).[4]

-

This compound Application: this compound is first pre-applied for 15-20 seconds and then co-applied with GABA to the cell.[4] This is repeated for a range of this compound concentrations.

-

Data Acquisition: The resulting inward chloride currents are recorded. Potentiation is calculated as the percentage increase in current amplitude in the presence of this compound compared to GABA alone.

-

Washout: A washout period with a drug-free solution is performed to confirm the reversibility of the effect.[4]

-

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Preclinical Behavioral Models

In vivo animal models are essential for determining if the molecular actions of this compound translate into behaviorally relevant effects consistent with GABAergic enhancement.

-

Objective: To assess the anxiolytic, antidepressant, and anticonvulsant properties of this compound.

-

General Protocol:

-

Animal Subjects: Mice are commonly used.

-

Drug Administration: this compound is dissolved in a vehicle solution and administered systemically, typically via intraperitoneal (i.p.) injection, across a range of doses (e.g., 5-100 mg/kg).[2][3][11] A control group receives only the vehicle.

-

Behavioral Testing: After a predetermined time, animals are subjected to specific behavioral paradigms:

-

Anxiolytic: In the Open-Field Test , an increase in time spent in the exposed center area is indicative of an anxiolytic effect.[2][3][11] In the Elevated Zero-Maze , an increase in time spent in the open arms suggests reduced anxiety.[2][3]

-

Antidepressant: The Forced Swim Test measures the duration of immobility when the animal is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.[2][3]

-

Anticonvulsant: Protection against seizures induced by either a 6-Hz electrical stimulation or the chemical convulsant pentylenetetrazol (PTZ) is assessed.[2][3]

-

-

Data Analysis: Behavioral metrics from the this compound-treated groups are compared statistically to the vehicle-control group to determine efficacy and dose-response relationships.

-

Caption: General workflow for preclinical behavioral testing of this compound.

Relationship Between Molecular Action and Behavioral Outcomes

The anxiolytic, antidepressant, and anticonvulsant effects of this compound are the logical systemic consequences of its potentiation of GABA-A receptor-mediated inhibition in key neural circuits. By enhancing the brain's primary inhibitory system, this compound effectively dampens neuronal hyperexcitability that can underlie anxiety, seizure activity, and aspects of depression.

Caption: Logical flow from molecular mechanism to behavioral effects of this compound.

Conclusion and Future Directions

This compound is a well-characterized neurosteroid that exerts its influence on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors. Its ability to enhance inhibitory neurotransmission provides a clear mechanistic basis for its observed anxiolytic, antidepressant, and anticonvulsant properties. The stereospecificity and potency of this compound make it a valuable pharmacological tool for studying GABA-A receptor function. For drug development professionals, this compound and its structural analogs represent a potential scaffold for designing novel therapeutics for epilepsy, anxiety disorders, and mood disorders, leveraging the well-established clinical relevance of the neurosteroid-GABA-A receptor pathway. Further research into the subunit selectivity of this compound could pave the way for developing modulators with more targeted and refined therapeutic profiles.

References

- 1. This compound – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pheromone this compound (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors PMID: 16415088 | MCE [medchemexpress.cn]

- 3. The pheromone this compound (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Androstenol as a Putative Human Pheromone: A Technical Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenol (5α-androst-16-en-3α-ol) is a steroid compound found in human sweat and urine that has been a subject of scientific inquiry for its potential role as a human pheromone. This technical whitepaper provides an in-depth review of the existing evidence, focusing on quantitative data from key studies, detailed experimental methodologies, and proposed signaling pathways. The contentious nature of this compound's classification as a human pheromone is critically examined, with a balanced presentation of both supporting and contradictory findings. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical signals that mediate human social and physiological responses.

Introduction

Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of the same species. While well-documented in many species, the existence and function of human pheromones remain a topic of significant scientific debate. This compound, a 16-androstene steroid, is one of the most studied candidate human pheromones. It is a volatile compound with a musk-like odor, and its concentration in humans, particularly in male axillary sweat, increases significantly after puberty.

The central hypothesis is that this compound acts as a chemical signal influencing mood, social interactions, and physiological states in humans. However, the research landscape is fraught with conflicting results and methodological critiques. A major point of contention is the functionality of the vomeronasal organ (VNO) in humans, the specialized sensory organ for detecting pheromones in many other mammals, which is largely considered vestigial in adult humans. This whitepaper will synthesize the available data to provide a clear and critical overview of the current state of this compound research.

Evidence from Human Studies: A Quantitative Overview

The effects of this compound have been investigated across behavioral, cognitive, and physiological domains. This section summarizes the quantitative findings from key studies.

Effects on Mood and Social Perception

Several studies have explored the impact of this compound on mood and the perception of others. The results, however, are not always consistent.

| Study | Participants | This compound Administration | Key Findings |

| Kirk-Smith et al. (1978)[1][2][3][4][5] | 24 male and female undergraduates | Surgical mask impregnated with this compound | Photographed women rated as "sexier" and "more attractive"; photographed men and women rated as "warmer" and "friendlier".[3][4] Mood ratings showed subjects felt "friendlier" and "more elated" at the start of the session.[1][4] |

| Benton (1982) | Female subjects | This compound or placebo applied to the upper lip daily for a month | In the middle of their menstrual cycle, women exposed to this compound rated their moods as more "submissive" rather than "aggressive". No significant effect on ratings of happy/depressed, lethargic/lively, sexy/unsexy, or irritable/good-tempered.[6][7] |

| Filsinger et al. (1984) | Not specified | Not specified | Female subjects rated themselves as less sexy in the presence of this compound.[3] |

Effects on Attractiveness Ratings

A common hypothesis is that this compound may influence perceptions of attractiveness.

| Study | Participants | This compound Administration | Key Findings |

| Cutler et al. (1998) | Not specified | Not specified | Females rated male targets as more attractive, friendly, sexy, and warm in the presence of this compound.[8] |

| Gustavson et al. (1987) | University students | A confederate of the experimenter emanating the odor of this compound | No evidence that the odor of this compound influenced students' judgments of the attractiveness of the confederates.[7] |

Physiological Effects

Researchers have also investigated the impact of this compound on physiological parameters, including hormonal levels and brain activity.

| Study | Participants | This compound Administration | Key Findings |

| Shinohara et al. (2000)[8][9][10][11] | Female college students in the follicular phase | This compound applied to the upper lip | The frequency of Luteinizing Hormone (LH) pulses was decreased.[8][9] |

| Savic et al. (2001)[12][13][14] | 16 healthy heterosexual women | Passive smelling of this compound | Positron Emission Tomography (PET) scans showed activation in the anterior hypothalamus.[12][13] This activation pattern was distinct from that of ordinary odors, which activated classical olfactory regions.[12] |

Cognitive Effects

The influence of this compound on cognitive processes, such as lexical decision-making, has also been explored.

| Study | Participants | This compound Administration | Key Findings |

| d'Ettorre et al. (2018)[15][16] | 90 women and 77 men | Androstene compounds (including this compound) applied to the philtrum | Men exposed to this compound showed a significantly reduced error rate in a lexical decision task.[15] this compound did not significantly affect reaction times to words with different emotional valences.[15] |

Experimental Protocols: A Closer Look

The methodologies employed in this compound research are critical to interpreting the findings. This section details the protocols of some of the key studies cited.

Kirk-Smith et al. (1978): Mood and Social Perception Study

-

Objective: To investigate the effect of this compound on social attitudes.

-

Participants: 24 male and female undergraduate students.

-

Experimental Design: A within-subjects design where each participant was tested in two sessions, one with this compound and one with a clean mask (control).

-

This compound Administration: A surgical mask was impregnated with a solution of this compound. The exact concentration and solvent are not specified in the available abstracts.

-

Procedure: Participants wore the mask and rated photographs of people, animals, and buildings on 15 nine-point bipolar category scales (e.g., warm-cold, friendly-antagonistic). They also rated their own moods before and after the task.

-

Outcome Measures: Ratings on the bipolar scales for the photographs and self-reported mood scales.

-

Data Analysis: Factor analysis was used to assess the pattern of changes in ratings.[4]

Shinohara et al. (2000): Luteinizing Hormone (LH) Secretion Study

-

Objective: To examine the effects of this compound on the pulsatile secretion of LH in human females.[8][9][11]

-

Participants: Female college students in the follicular phase of their menstrual cycle.

-

Experimental Design: A crossover design where participants were exposed to this compound and a control substance on different occasions.

-

This compound Administration: this compound was applied to the upper lip of the participants. The exact dosage and vehicle are not detailed in the available abstracts. One report mentions a concentration of 2.5 mM in isopropanol being used in a related study.[17]

-

Procedure: Blood samples were taken to measure LH levels and determine the frequency of LH pulses before and after exposure to this compound.

-

Outcome Measures: The frequency of LH pulses.

-

Data Analysis: Comparison of LH pulse frequency before and during this compound exposure.

Savic et al. (2001): Brain Activation Study

-

Objective: To determine if smelling this compound elicits cerebral activation and if this pattern differs from that of ordinary odors.[12]

-

Participants: 16 healthy, right-handed, heterosexual women.

-

Experimental Design: Participants were exposed to this compound, four ordinary odors, and odorless air (baseline) during PET scans.

-

This compound Administration: Passive smelling of crystalline this compound (200 mg) presented in a glass bottle 10 mm from the nose.[18]

-

Procedure: Regional cerebral blood flow (rCBF) was measured using [15O]H2O PET during each stimulus condition.

-

Outcome Measures: Changes in rCBF, indicating brain activation.

-

Data Analysis: Statistical Parametric Mapping (SPM2) was used to analyze the PET data and identify regions of significant activation by contrasting the this compound condition with the baseline. The Talairach coordinates for the peak activation in the hypothalamus were reported as 4, 0, -18.[13]

Proposed Signaling Pathways and Mechanisms of Action

The mechanism by which this compound might exert its effects is a key area of investigation, particularly given the debate over the functionality of the human VNO.

The Vomeronasal Organ (VNO) and the Olfactory System

In many mammals, the VNO is the primary organ for detecting pheromones. However, in humans, the VNO is generally considered to be non-functional in adults. The genes encoding for VNO receptors are pseudogenes, and there is no clear neural connection from the VNO to the brain. Therefore, it is more likely that any effects of this compound are mediated through the main olfactory system.

Hypothalamic Activation

The finding of hypothalamic activation in response to this compound is significant because the hypothalamus plays a crucial role in regulating hormones, emotions, and social behaviors. The proposed pathway suggests that this compound is detected by olfactory receptors in the nasal cavity, and this information is then transmitted to the olfactory bulb and subsequently to other brain regions, including the hypothalamus.

Modulation of GABA-A Receptors

Recent research has suggested a more direct neuromodulatory role for this compound. Studies have shown that this compound can act as a positive modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[19][20] This action is similar to that of endogenous neurosteroids. By enhancing GABAergic inhibition, this compound could potentially influence mood and arousal states.

Experimental Workflow Diagrams

To provide a clearer understanding of the research methodologies, the following diagrams illustrate the workflows of two key experimental paradigms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - Human social attitudes affected by this compound - University of Sussex - Figshare [sussex.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. The influence of this compound - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 5alpha-androst-16-en-3alpha-ol on the pulsatile secretion of luteinizing hormone in human females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20130295140A1 - Testosterone olfaction - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CYP17A1 in Androstenol Precursor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum, is a critical nexus in the steroidogenesis pathway. Its dual enzymatic activities, 17α-hydroxylase and 17,20-lyase, are indispensable for the production of glucocorticoids and androgens, including the precursors to androstenol. This technical guide provides a comprehensive overview of the function of CYP17A1 in the synthesis of this compound precursors, with a focus on its enzymatic kinetics, the intricate biochemical pathways it governs, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in steroid hormone research and drug development.

Introduction

Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes, including development, metabolism, and reproduction. The synthesis of these hormones, a process known as steroidogenesis, involves a series of enzymatic reactions that convert cholesterol into a diverse array of steroid products. At a key branch point in this intricate network lies Cytochrome P450 17A1 (CYP17A1), an enzyme encoded by the CYP17A1 gene.[1]

CYP17A1 exhibits two distinct catalytic activities: a 17α-hydroxylase activity and a 17,20-lyase activity.[1] These sequential reactions are fundamental for the production of both glucocorticoids, such as cortisol, and the C19 steroids that serve as precursors for all androgens and estrogens. The products of CYP17A1's 17,20-lyase activity, dehydroepiandrosterone (DHEA) and androstenedione, are the primary precursors for the synthesis of this compound and other androgens. Given its central role, CYP17A1 is a major therapeutic target for diseases driven by excess androgen production, most notably castration-resistant prostate cancer.

This guide will delve into the technical details of CYP17A1's function, presenting quantitative data on its enzymatic activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Biochemical Pathways Involving CYP17A1

CYP17A1's strategic position in the steroidogenic pathway allows it to direct the flow of precursors towards different classes of steroid hormones.

The Classical (Δ5 and Δ4) Androgen Synthesis Pathways

The synthesis of androgen precursors primarily proceeds through two interconnected pathways, the Δ5 and Δ4 pathways, which are named based on the position of a double bond in the steroid nucleus.

-

The Δ5 Pathway: This pathway is initiated by the 17α-hydroxylation of pregnenolone by CYP17A1 to form 17α-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA). DHEA is a key C19 androgen precursor.

-

The Δ4 Pathway: In this pathway, pregnenolone is first converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). CYP17A1 then hydroxylates progesterone at the 17α position to yield 17α-hydroxyprogesterone. The subsequent 17,20-lyase action of CYP17A1 on 17α-hydroxyprogesterone produces androstenedione, another crucial androgen precursor. In humans, the 17,20-lyase activity of CYP17A1 is significantly more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone.[2]

The "Backdoor" Pathway of Androgen Synthesis

In addition to the classical pathways, an alternative route, termed the "backdoor" pathway, can lead to the synthesis of potent androgens.[3] This pathway bypasses the conventional intermediates DHEA and androstenedione. In this pathway, 17α-hydroxyprogesterone is converted to 17α-hydroxyallopregnanolone, which is then acted upon by the 17,20-lyase activity of CYP17A1 to produce androsterone, a precursor to dihydrotestosterone (DHT).[3][4] The backdoor pathway is particularly relevant in certain physiological and pathological states.[3]

Regulation by Cofactors: The Role of Cytochrome b5 and Cytochrome P450 Reductase (POR)

The enzymatic activity of CYP17A1 is critically dependent on the presence of redox partners that provide the necessary electrons for its catalytic cycle. Cytochrome P450 reductase (POR) is the obligate electron donor for the 17α-hydroxylase activity.

The 17,20-lyase activity, however, is significantly enhanced by the presence of cytochrome b5.[5] Cytochrome b5 is thought to act as an allosteric effector, promoting a conformational change in CYP17A1 that favors the lyase reaction.[6] This interaction is crucial for efficient androgen production.

Quantitative Analysis of CYP17A1 Function

The enzymatic efficiency of CYP17A1 varies depending on the substrate and the specific reaction being catalyzed. Understanding these kinetic parameters is crucial for predicting steroidogenic flux and for the development of targeted inhibitors.

Kinetic Parameters of CYP17A1

The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the primary reactions catalyzed by human CYP17A1. These values are compiled from various studies and may vary depending on the experimental conditions and the source of the enzyme.

| Reaction | Substrate | Km (μM) | kcat (min-1) | Reference |

| 17α-Hydroxylase | Pregnenolone | 0.93 - 5.0 | 0.39 - 1.5 | [7] |

| Progesterone | 5.87 - 11.4 | 1.01 - 1.31 | [7][8] | |

| 17,20-Lyase | 17α-Hydroxypregnenolone | 0.5 - 2.0 | 0.24 - 1.0 | [7] |

| 17α-Hydroxyprogesterone | 1.0 - 5.0 | 0.02 - 0.1 | [9] |

Inhibition of CYP17A1 Activity

Several small molecules have been developed to inhibit the activity of CYP17A1, primarily for the treatment of prostate cancer. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Activity | IC50 (nM) | Reference |

| Abiraterone | 17α-Hydroxylase & 17,20-Lyase | 2 - 20 | [8] |

| Ketoconazole | 17α-Hydroxylase & 17,20-Lyase | 20 - 100 | [6] |

| Galeterone | 17,20-Lyase (selective) | 10 - 50 | [6] |

Cytochrome b5 Binding Affinity

The interaction between CYP17A1 and cytochrome b5 is essential for robust 17,20-lyase activity. The binding affinity is characterized by the dissociation constant (Kd).

| Interacting Proteins | Kd (nM) | Reference |

| CYP17A1 and Cytochrome b5 | 2.5 | [10][11] |

Experimental Protocols

The characterization of CYP17A1 function relies on a variety of in vitro and cell-based assays. This section provides detailed methodologies for key experiments.

Recombinant Human CYP17A1 Expression and Purification in E. coli

Objective: To produce and purify recombinant human CYP17A1 for in vitro enzymatic assays.

Methodology:

-

Expression Vector: The cDNA encoding human CYP17A1 is cloned into an E. coli expression vector, such as pCW, often with an N-terminal modification to enhance expression and a C-terminal polyhistidine tag for purification.[12]

-

Bacterial Strain: A suitable E. coli strain for protein expression, such as DH5α or BL21(DE3), is transformed with the expression vector.

-

Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth or Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with vigorous shaking to an OD600 of 0.6-0.8.

-

Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 16-24 hours at a reduced temperature (e.g., 28°C) to improve protein folding and solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 10% glycerol, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization.

-

Membrane Fractionation: The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction containing the recombinant CYP17A1.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% sodium cholate) to extract the membrane-bound protein.

-

Affinity Chromatography: The solubilized protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant CYP17A1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol) to remove imidazole and stored at -80°C.

CYP17A1 Enzymatic Activity Assay using Radiolabeled Substrates and HPLC

Objective: To measure the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 by quantifying the conversion of a radiolabeled substrate to its product.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine the following components in a final volume of 200 µL:

-

50 mM Potassium Phosphate Buffer (pH 7.4)

-

Recombinant human CYP17A1 (10-50 nM)

-

Recombinant human Cytochrome P450 Reductase (POR) (in a 2:1 molar ratio to CYP17A1)

-

Cytochrome b5 (for lyase activity assays, in a 1:1 molar ratio to CYP17A1)

-

Liposomes (e.g., 20 µg/mL dipalmitoylphosphatidylcholine)

-

Radiolabeled substrate (e.g., [14C]-Progesterone or [3H]-17α-Hydroxypregnenolone) at a concentration around the Km value.

-

Test inhibitor or vehicle control (e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

-

Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 1 mL of ice-cold ethyl acetate or dichloromethane.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic phase containing the steroids to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: Reconstitute the dried extract in a small volume of mobile phase and inject it onto a reverse-phase C18 HPLC column. Separate the substrate and product using an appropriate gradient of solvents (e.g., acetonitrile and water).

-

Quantification: Detect and quantify the radiolabeled substrate and product using an in-line radioactivity detector. Calculate the percentage of substrate conversion to determine the enzyme activity.

Fluorometric CYP17A1 Inhibition Assay

Objective: To determine the IC50 value of a test compound for CYP17A1 inhibition using a high-throughput fluorometric method.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor and a positive control inhibitor (e.g., abiraterone) in DMSO.

-

Prepare serial dilutions of the inhibitors.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.

-

Prepare an NADPH regenerating system and a solution of a fluorogenic CYP17A1 substrate.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 1 µL) of the serially diluted inhibitor, positive control, or vehicle control (DMSO) to the wells of a black 96-well microplate.

-

Add the enzyme master mix to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding a suitable stop reagent (e.g., acetonitrile).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Subtract the background fluorescence (from wells with no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

-

Conclusion

CYP17A1 stands as a gatekeeper in the synthesis of this compound precursors and other essential steroid hormones. Its dual hydroxylase and lyase activities, modulated by cofactors and subject to inhibition, represent a complex and tightly regulated system. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers seeking to further unravel the intricacies of CYP17A1 function and to develop novel therapeutic strategies targeting this pivotal enzyme. A thorough understanding of the biochemical pathways, enzymatic kinetics, and experimental methodologies related to CYP17A1 is paramount for advancing our knowledge of steroid hormone biology and for the rational design of drugs for hormone-dependent diseases.

References

- 1. CYP17A1 - Wikipedia [en.wikipedia.org]

- 2. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. uniprot.org [uniprot.org]

- 8. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular cloning and heterologous expression in E. coli of cytochrome P45017alpha. Comparison of structural and functional properties of substrate-specific cytochromes P450 from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Neurosteroid Androstenol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenol (5α-androst-16-en-3α-ol), a steroidal compound with known pheromonal properties, also functions as a potent neurosteroid, exhibiting positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Structurally similar to endogenous neurosteroids like allopregnanolone, this compound enhances GABA-activated chloride currents, thereby increasing neuronal inhibition.[2][3] This activity underlies its observed anxiolytic, antidepressant, and anticonvulsant effects in preclinical models.[1] This technical guide provides an in-depth analysis of this compound's interaction with the GABA-A receptor, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Mechanism of Action: Positive Allosteric Modulation

The primary mechanism of this compound is the positive allosteric modulation of the GABA-A receptor, an ionotropic receptor that forms a chloride-selective ion channel.[4][5] In this role, this compound binds to a site on the receptor distinct from the GABA binding site.[4] This binding event does not typically open the channel directly at physiological concentrations; instead, it enhances the receptor's affinity and/or efficacy for GABA.[3] The potentiation of GABA's natural inhibitory effect leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[4]

At higher, micromolar concentrations, this compound can also act as a direct agonist, opening the GABA-A receptor channel in the absence of GABA.[1][2] The modulatory effects of this compound are stereospecific; its 3β-epimer does not produce the same potentiation, highlighting the specific structural requirements for interaction with the neurosteroid binding site.[1][6]

Signaling Pathway

The signaling pathway for this compound's modulatory action is direct and rapid, characteristic of ionotropic receptor modulation.

Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.

Quantitative Data on this compound's Effects

The modulatory and direct effects of this compound have been quantified across various experimental systems. The following tables summarize the key findings.

Table 1: In Vitro Electrophysiological Data

| Preparation | Receptor Subunits | Effect Measured | Parameter | Value | Citation |

| Cultured Cerebellar Granule Cells | Native | Enhancement of GABA-activated current | EC₅₀ | 0.4 µM | [1][2] |

| Cerebellar Slices | Native | Enhancement of GABA-activated current | EC₅₀ | 1.4 µM | [1][2] |

| Transfected HEK 293 Cells | Recombinant α1β2γ2 | Potentiation of GABA-activated current | Concentration Range | 0.1 - 1.0 µM | [1] |

| Transfected HEK 293 Cells | Recombinant α2β2γ2 | Potentiation of GABA-activated current | Concentration Range | 0.1 - 1.0 µM | [1] |

| Transfected HEK 293 Cells | Recombinant α1β2γ2 / α2β2γ2 | Direct receptor activation | Concentration Range | 10 - 300 µM | [1][2] |

Table 2: In Vivo Behavioral and Pharmacological Data (Mouse Models)

| Test / Model | Effect | Parameter | Value (mg/kg, i.p.) | Citation |

| Open-Field & Elevated Zero-Maze | Anxiolytic-like effects | Effective Dose | 30 - 50 mg/kg | [1] |

| Forced Swim Test | Antidepressant-like effects | Effective Dose | 5 - 10 mg/kg | [1] |

| 6-Hz Electroshock Seizure Model | Seizure protection | ED₅₀ | 21.9 mg/kg | [1] |

| Pentylenetetrazol (PTZ) Seizure Model | Seizure protection | ED₅₀ | 48.9 mg/kg | [1] |

Experimental Protocols

To assess the modulatory effects of this compound on GABA-A receptors, whole-cell patch-clamp electrophysiology on transiently transfected Human Embryonic Kidney (HEK) 293 cells is a standard and powerful technique.

Protocol: Whole-Cell Voltage-Clamp Recording from Transfected HEK 293 Cells

-

Cell Culture and Transfection:

-

Culture HEK 293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

-

Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a marker gene (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine.

-

Plate the transfected cells onto glass coverslips in a 35-mm culture dish.

-

Allow 24-48 hours for receptor expression before recording.[2]

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance (GFP fluorescence indicates transfected cells), approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.

-

Clamp the cell's membrane potential at -60 mV using a patch-clamp amplifier.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply GABA and this compound.

-

To test for potentiation, first apply a low concentration of GABA (e.g., EC₅-EC₂₀, typically 0.25-1 µM) to elicit a baseline control current.

-

Pre-apply this compound (at desired concentrations, e.g., 100 nM to 10 µM) for 15-20 seconds, followed by co-application of this compound and the same concentration of GABA.[6]

-

Perform a "washout" step by perfusing with the external solution to allow the current to return to baseline, confirming the reversibility of the effect.[6]

-

To test for direct activation, apply high concentrations of this compound (e.g., 10-300 µM) in the absence of GABA.[2]

-

-

Data Acquisition and Analysis:

-

Record currents using acquisition software (e.g., pCLAMP).

-

Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound.

-

Calculate the potentiation as a percentage increase over the control GABA response.

-

Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ values for potentiation.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the electrophysiological experiment described above.

Caption: Workflow for assessing this compound's effect on recombinant GABA-A receptors.

Conclusion and Future Directions

This compound is a potent positive allosteric modulator of the GABA-A receptor, with a mechanism and in vivo effect profile consistent with other neurosteroids.[1][3] The quantitative data demonstrate its efficacy at both native and specific recombinant receptor subtypes. The established electrophysiological protocols provide a robust framework for further investigation.

Future research should focus on:

-

Subunit Specificity: A comprehensive analysis across a wider range of GABA-A receptor subunit combinations, particularly those including δ and ε subunits, which are known to alter neurosteroid sensitivity.[7][8]

-

Binding Site Elucidation: Utilizing site-directed mutagenesis and photolabeling studies to precisely identify the binding site of this compound and compare it to that of other neurosteroids like allopregnanolone.[9][10]

-

Therapeutic Potential: Further preclinical development to explore the potential of this compound or its analogs as therapeutic agents for anxiety, depression, or epilepsy, focusing on optimizing potency and minimizing off-target effects.

References

- 1. The pheromone this compound (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. δ Subunit Inhibits Neurosteroid Modulation of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

Endogenous Androstenol Production in Human Adrenal Glands: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate process of endogenous androstenol production within the human adrenal glands. It provides a comprehensive overview of the biochemical pathways, regulatory mechanisms, and key enzymatic players. This document is intended to serve as a valuable resource for researchers investigating adrenal steroidogenesis and professionals involved in the development of novel therapeutics targeting these pathways.

Introduction to Adrenal this compound Synthesis

This compound, a C19 steroid, is a known pheromone in some species and its physiological roles in humans are an active area of research. The primary site of adrenal androgen synthesis is the zona reticularis of the adrenal cortex. The production of this compound is intricately linked to the broader steroidogenic pathways, diverging from the synthesis of glucocorticoids and mineralocorticoids at key enzymatic steps. This guide will detail the conversion of cholesterol to this compound, focusing on the specific enzymes and regulatory signals involved.

Biochemical Pathway of this compound Synthesis

The synthesis of this compound from cholesterol is a multi-step enzymatic process. The initial steps are shared with the synthesis of other adrenal steroids.

Table 1: Key Steroid Intermediates in Adrenal this compound Synthesis

| Precursor | Intermediate | Product |

| Cholesterol | Pregnenolone | 5,16-Androstadien-3β-ol |

| 5,16-Androstadien-3β-ol | Androstadienone | Androstenone |

| Androstenone | - | This compound |

The critical branching point for this compound synthesis is the conversion of pregnenolone to 5,16-androstadien-3β-ol. This reaction is catalyzed by a specific activity of the cytochrome P450c17 (CYP17A1) enzyme, known as andien-β-synthase.[1]

Key Enzymes and Their Kinetics

The enzymatic cascade responsible for this compound production involves several key players. While specific kinetic data for every step in the direct this compound pathway within human adrenal tissue is not extensively documented, data from related reactions and tissues provide valuable insights.

Table 2: Enzymes Involved in Adrenal this compound Synthesis and Their Known Kinetic Parameters

| Enzyme | Substrate | Product | Cofactor(s) | Km | Vmax | Notes |

| CYP17A1 (Andien-β-synthase activity) | Pregnenolone | 5,16-Androstadien-3β-ol | NADPH, Cytochrome b5 | Not well established | Not well established | Activity is significantly enhanced by cytochrome b5.[2][3][4] |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Type 2 | 5,16-Androstadien-3β-ol | Androstadienone | NAD+ | ~0.3-0.9 µM (for DHEA) | Not well established | The Km value is for the related substrate DHEA in human adrenal microsomes.[5][6] |

| 5α-Reductase | Androstadienone | Androstenone | NADPH | 68.3 ± 1.6 nM (in hyperplastic prostate) | Not well established | Kinetic data is from human prostate tissue.[7] |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Androstenone | This compound | NADPH/NADH | Not well established | Not well established | Multiple isoforms exist with varying substrate specificities.[3][8] |

Regulatory Mechanisms of Adrenal this compound Production

The synthesis of adrenal androgens, including the precursors to this compound, is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

ACTH Signaling Pathway

Adrenocorticotropic hormone (ACTH), released from the pituitary gland, is the principal stimulator of adrenal androgen synthesis.[9][10] The binding of ACTH to its receptor (MC2R) on adrenocortical cells initiates a signaling cascade.

This pathway leads to both increased transcription of the CYP17A1 gene and post-translational modification of the CYP17A1 enzyme.[2] Phosphorylation of CYP17A1 by Protein Kinase A (PKA) has been shown to enhance its 17,20-lyase activity, which is crucial for the production of DHEA and, by extension, the precursor for this compound.[1][2][11]

Experimental Protocols